molecular formula C17H22ClNO3 B3252598 2-[4-(Benzyloxy)-3,5-dimethoxyphenyl]ethan-1-amine hydrochloride CAS No. 2176-15-0

2-[4-(Benzyloxy)-3,5-dimethoxyphenyl]ethan-1-amine hydrochloride

Cat. No.: B3252598
CAS No.: 2176-15-0
M. Wt: 323.8 g/mol
InChI Key: PIOBTAQJPUGKNW-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)-3,5-dimethoxyphenyl]ethan-1-amine hydrochloride is a substituted phenethylamine derivative characterized by a benzyloxy group at the para position and methoxy groups at the 3- and 5-positions of the phenyl ring.

Properties

IUPAC Name

2-(3,5-dimethoxy-4-phenylmethoxyphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3.ClH/c1-19-15-10-14(8-9-18)11-16(20-2)17(15)21-12-13-6-4-3-5-7-13;/h3-7,10-11H,8-9,12,18H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOBTAQJPUGKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC=CC=C2)OC)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80782236
Record name 2-[4-(Benzyloxy)-3,5-dimethoxyphenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80782236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2176-15-0
Record name 2-[4-(Benzyloxy)-3,5-dimethoxyphenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80782236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)-3,5-dimethoxyphenyl]ethan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzyloxy Intermediate: The initial step involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. This reaction yields 4-(benzyloxy)-3,5-dimethoxybenzaldehyde.

    Reduction to Alcohol: The benzyloxy intermediate is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.

    Formation of Ethanamine: The alcohol is converted to the ethanamine derivative through a reductive amination process, typically using ammonium acetate and a reducing agent such as sodium cyanoborohydride.

    Hydrochloride Salt Formation: Finally, the free base is treated with hydrochloric acid to form the hydrochloride salt of 2-[4-(Benzyloxy)-3,5-dimethoxyphenyl]ethan-1-amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyloxy)-3,5-dimethoxyphenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while reduction of nitro groups results in amines.

Scientific Research Applications

2-[4-(Benzyloxy)-3,5-dimethoxyphenyl]ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Benzyloxy)-3,5-dimethoxyphenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The benzyloxy and methoxy groups play a crucial role in binding to receptors or enzymes, modulating their activity. The ethanamine moiety may interact with amine receptors, influencing various biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Phenethylamines with Methoxy Groups

2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine Hydrochloride (2C-D, 1b)
  • Substituents : 2,5-Dimethoxy with a 4-methyl group.
  • Molecular Formula: C₁₁H₁₈ClNO₂.
  • Key Differences: Unlike the target compound, 2C-D lacks a benzyloxy group and features methoxy groups at the 2- and 5-positions.
2-(2,5-Dimethoxy-4-propylphenyl)ethan-1-amine Hydrochloride (2C-P, 1c)
  • Substituents : 2,5-Dimethoxy with a 4-propyl group.
  • Molecular Formula: C₁₃H₂₂ClNO₂.
  • Key Differences : The 4-propyl substituent increases lipophilicity relative to the benzyloxy group in the target compound, which may influence pharmacokinetic properties such as membrane permeability .

Derivatives with Sulfur-Containing Substituents

2-(2,5-Dimethoxy-4-(methylthio)phenyl)-N-(2-methoxybenzyl)ethan-1-amine Hydrochloride (25T-NBOMe, 2b)
  • Substituents : 2,5-Dimethoxy with a 4-methylthio group and an N-methoxybenzyl moiety.
  • Molecular Formula: C₁₉H₂₅ClNO₃S.
  • Key Differences : The methylthio group enhances electron density at the 4-position, while the NBOMe substitution (methoxybenzyl) is associated with increased receptor selectivity in serotonergic systems .

Compounds with Alkoxy Variations

2-[3,5-Dimethoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine Hydrochloride
  • Substituents : 3,5-Dimethoxy with a 4-isopropoxy group.
  • Molecular Formula: C₁₃H₂₂ClNO₃.
  • Molar Mass : 275.77 g/mol.
  • Key Differences : The isopropoxy group at the 4-position provides steric and electronic contrast to benzyloxy, likely affecting metabolic stability and solubility .

Triazole-Modified Analogs

2-(5-(3,5-Dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine Hydrochloride (33)
  • Substituents : Triazole ring linked to a 3,5-dimethoxyphenyl group.
  • Molecular Formula : C₁₂H₁₆ClN₅O₂.
  • Key Differences : The triazole ring introduces hydrogen-bonding capabilities and rigidity, which may enhance affinity for targets like TAAR1 (Trace Amine-Associated Receptor 1) compared to flexible phenethylamines .

Data Table: Comparative Overview

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Structural Features
Target Compound 4-Benzyloxy, 3,5-dimethoxy C₁₇H₂₂ClNO₃ 323.82* Bulky benzyloxy group
2C-D (1b) 4-Methyl, 2,5-dimethoxy C₁₁H₁₈ClNO₂ 231.72 Compact methyl substitution
25T-NBOMe (2b) 4-Methylthio, 2,5-dimethoxy C₁₉H₂₅ClNO₃S 404.93 Sulfur-containing and NBOMe moiety
2-[4-Isopropoxy-3,5-dimethoxyphenyl]ethanamine 4-Isopropoxy, 3,5-dimethoxy C₁₃H₂₂ClNO₃ 275.77 Alkoxy substitution
Compound 33 (TAAR1 agonist) 3,5-Dimethoxy with triazole C₁₂H₁₆ClN₅O₂ 313.74 Triazole ring for rigidity

*Calculated based on molecular formula.

Key Research Findings

  • Substituent Position : Methoxy groups at the 3,5-positions (target compound) vs. 2,5-positions (2C-D, 2C-P) significantly alter electronic distribution and steric interactions, impacting receptor binding .
  • Benzyloxy vs. Alkoxy : The benzyloxy group in the target compound may confer higher metabolic resistance compared to smaller alkoxy groups (e.g., isopropoxy), as seen in ’s hydrogenation protocols .
  • Pharmacological Implications : Triazole-modified analogs () demonstrate enhanced receptor selectivity, suggesting that heterocyclic modifications could optimize activity in related compounds .

Biological Activity

2-[4-(Benzyloxy)-3,5-dimethoxyphenyl]ethan-1-amine hydrochloride, also known by its CAS number 2176-15-0, is an organic compound that has garnered interest in various fields of biological research. Its unique structure, characterized by a phenyl ether and methoxy substituents, suggests potential pharmacological applications, particularly in neuropharmacology and oncology.

  • Molecular Formula : C17H22ClNO3
  • Molecular Weight : 323.82 g/mol
  • IUPAC Name : 2-(4-(benzyloxy)-3,5-dimethoxyphenyl)ethanamine; hydrochloride
  • Appearance : Powder
  • Storage Temperature : Room Temperature

The biological activity of this compound is primarily linked to its interaction with monoamine oxidase (MAO) enzymes. Recent studies have indicated that derivatives of similar structures exhibit selective inhibition of MAO-B, a target for treating neurodegenerative diseases such as Parkinson's disease. The competitive and reversible inhibition mechanism has been demonstrated through various in vitro assays.

1. MAO Inhibition

A study highlighted the synthesis of novel compounds related to 2-[4-(benzyloxy)-3,5-dimethoxyphenyl]ethan-1-amine hydrochloride, revealing that certain derivatives displayed potent MAO-B inhibitory activity with an IC50 value of 0.062 µM. This activity was found to be competitive and reversible, indicating significant potential for therapeutic applications against Parkinson's disease .

2. Neuroprotective Effects

In addition to MAO inhibition, compounds structurally related to 2-[4-(benzyloxy)-3,5-dimethoxyphenyl]ethan-1-amine hydrochloride have shown neuroprotective effects. These effects include antioxidant properties and the ability to reduce neuroinflammation, suggesting a multifaceted role in neuroprotection .

3. Case Studies and Research Findings

Several studies have explored the broader implications of compounds with similar structures:

  • Case Study on Neuroprotection : In a model of neuronal injury, a derivative showed significant reduction in cell death and oxidative stress markers compared to controls.
CompoundIC50 (µM)Neuroprotective EffectReference
Compound 3h0.062Significant reduction in oxidative stress
Rasagiline0.0953Moderate neuroprotection

Safety and Toxicology

While specific safety data for 2-[4-(benzyloxy)-3,5-dimethoxyphenyl]ethan-1-amine hydrochloride is limited, general safety precautions should be observed due to its classification as a chemical compound with potential hazardous properties (H315, H319, H335) . Further toxicological evaluations are necessary to establish safety profiles for human use.

Q & A

Q. Optimization Tips :

  • Use inert atmosphere (N₂/Ar) during reduction to prevent oxidation.
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to minimize impurities .

Basic Question: Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Q. Methodological Answer :

  • HPLC-UV : Employ a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30) for purity assessment (λmax ~255 nm) .
  • Mass Spectrometry (LC-MS) : Confirm molecular weight using electrospray ionization (ESI+) to detect [M+H]+ ions.
  • NMR Spectroscopy : ¹H NMR (DMSO-d6) should resolve aromatic protons (δ 6.8–7.4 ppm) and methoxy signals (δ ~3.8 ppm) .
  • Elemental Analysis : Verify C, H, N, and Cl content to confirm stoichiometry of the hydrochloride salt .

Advanced Question: How can researchers investigate the structure-activity relationships (SAR) of this compound to elucidate its pharmacological potential?

Q. Methodological Answer :

  • Analog Synthesis : Prepare derivatives with modifications to the benzyloxy, methoxy, or amine groups (e.g., replacing benzyl with alkyl chains) .
  • Receptor Binding Assays : Use radioligand displacement studies (e.g., 5-HT2A or adrenergic receptors) to measure IC₅₀ values .
  • Functional Assays : Assess intracellular signaling (cAMP or calcium flux) to determine biased agonism/antagonism .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and optimize substituent interactions .

Advanced Question: What methodologies are employed to assess the environmental fate and biodegradation pathways of structurally similar phenethylamine derivatives?

Q. Methodological Answer :

  • Environmental Persistence Studies : Use OECD 301B (Ready Biodegradability Test) to monitor compound degradation in aqueous systems .
  • Solid-Phase Extraction (SPE) : Extract metabolites from wastewater or sludge using HLB cartridges, followed by LC-MS/MS analysis .
  • Ecotoxicology Testing : Evaluate acute toxicity in Daphnia magna or algal species (OECD 202/201) to determine EC₅₀ values .

Basic Question: What safety protocols should be followed during the handling and storage of this hydrochloride salt to mitigate health risks?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of dust/aerosols .
  • Storage : Keep in airtight containers at –20°C, away from moisture and oxidizing agents .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Question: How can impurity profiling be systematically conducted using HPLC and mass spectrometry, and what are common impurities observed in its synthesis?

Q. Methodological Answer :

  • HPLC Method Development : Use a gradient elution (e.g., 10–90% acetonitrile in 20 min) to separate impurities. Monitor at 255 nm .
  • High-Resolution MS (HRMS) : Identify impurities via exact mass (e.g., unreacted intermediates or deprotected derivatives) .
  • Common Impurities :
    • Des-benzyl derivative : Resulting from premature deprotection during synthesis .
    • Oxidation byproducts : Ketone intermediates due to incomplete reduction .

Advanced Question: What strategies are recommended for resolving contradictions in published data regarding the compound's physicochemical properties or biological activity?

Q. Methodological Answer :

  • Replicate Key Experiments : Reproduce synthesis and bioassays under standardized conditions (e.g., pH 7.4 buffer for solubility studies) .
  • Cross-Validation : Compare NMR data with computational predictions (e.g., ACD/Labs) to confirm structural assignments .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., binding affinity values) using statistical tools to identify outliers .

Advanced Question: What experimental approaches are used to evaluate the compound's interaction with serotonin receptors, and how do modifications in substituent groups affect binding affinity?

Q. Methodological Answer :

  • Radioligand Competition Assays : Incubate the compound with 5-HT2A receptor membranes and [³H]ketanserin. Calculate Ki values using Cheng-Prusoff equation .
  • Substituent Effects :
    • Benzyloxy group removal : Reduces lipophilicity, decreasing membrane permeability .
    • Methoxy substitutions : Electron-donating groups enhance receptor binding via π-π interactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Benzyloxy)-3,5-dimethoxyphenyl]ethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[4-(Benzyloxy)-3,5-dimethoxyphenyl]ethan-1-amine hydrochloride

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